REACTION_CXSMILES
|
[OH:1][OH:2].[C:3](Cl)(=[O:7])[CH:4]([CH3:6])[CH3:5]>O>[C:3]([O:1][O:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5])(=[O:7])[CH:4]([CH3:6])[CH3:5]
|
Name
|
NaOH-33
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
Na2O2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
108.3 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was homogenized
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
First, a solution of Na2O2 was prepared
|
Type
|
CUSTOM
|
Details
|
between 5–10° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OOC(C(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |